molecular formula C17H19N3O3S B2512416 Omeprazole-d3 CAS No. 922731-01-9

Omeprazole-d3

Cat. No.: B2512416
CAS No.: 922731-01-9
M. Wt: 348.4 g/mol
InChI Key: SUBDBMMJDZJVOS-HPRDVNIFSA-N
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Mechanism of Action

Target of Action

Omeprazole-d3, also known as Omeprazole D3, primarily targets the H+/K+ ATPase enzyme system , also known as the gastric proton pump , located in the gastric parietal cells . This enzyme system is responsible for the final step in gastric acid secretion .

Mode of Action

This compound interacts with its target, the H+/K+ ATPase enzyme system, by selectively and irreversibly inhibiting it . This inhibition blocks gastric acid secretion in response to various stimuli, leading to a decrease in gastric acidity .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It inhibits the neurocrine pathway involving the vagal release of acetylcholine, the paracrine pathway mediated by the release of histamine from mast cells and enterochromaffin-like (ECL) cells in the stomach, and the endocrine pathway mediated by the release of gastrin . These pathways are all involved in stimulating acid secretion in the stomach.

Pharmacokinetics

Upon oral administration, this compound is rapidly absorbed and initially widely distributed . It is highly protein-bound and extensively metabolized . Its elimination half-life is about 1 hour, but its pharmacological effect lasts much longer as it is preferentially concentrated in parietal cells where it forms a covalent linkage with the H+/K+ ATPase, which it irreversibly inhibits . This compound is mainly metabolized by CYP2C19 to hydroxy-omeprazole and partially metabolized by CYP3A4 to omeprazole sulfone .

Result of Action

The action of this compound results in the suppression of gastric acid production . This leads to the treatment of GERD associated conditions such as heartburn and gastric acid hypersecretion, and promotes healing of tissue damage and ulcers caused by gastric acid and H. pylori infection .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound must be protected from intragastric acid when given orally, and is therefore administered as encapsulated enteric-coated granules . Furthermore, this compound binds to hepatic cytochrome P450 and inhibits oxidative metabolism of some drugs .

Scientific Research Applications

Pharmacokinetic Studies

Metabolite Identification
Omeprazole-d3 is utilized in pharmacokinetic studies to identify and quantify metabolites of omeprazole in biological samples. A study conducted on mice demonstrated the use of stable isotope-labeled omeprazole to track its distribution and metabolism in the brain and plasma. By administering both omeprazole and this compound, researchers identified 17 distinct metabolites through liquid chromatography-mass spectrometry (LC-MS) techniques. This approach allowed for a detailed understanding of how different administration routes affect metabolite profiles and pharmacokinetics in vivo .

Brain Pharmacokinetics
The study further evaluated the brain-to-plasma partition coefficient (Kp) for omeprazole and its metabolites, providing insights into the central nervous system (CNS) effects of these compounds. The findings indicated that the pharmacokinetic profiles vary significantly based on the administration route, which is crucial for developing CNS-targeted therapies .

Therapeutic Efficacy

Acid Peptic Disease Treatment
this compound has been employed in clinical studies to assess the therapeutic efficacy of omeprazole in treating acid peptic diseases (APD). A recent observational study conducted across multiple sites in India evaluated patient-reported outcomes following a four-week treatment regimen with omeprazole. Results indicated significant improvements in symptom severity as measured by standardized questionnaires, demonstrating that omeprazole remains effective despite the availability of newer PPIs .

Drug Interaction Studies

CYP2C19 Inhibition
this compound has been instrumental in studying drug interactions, particularly its competitive inhibition of cytochrome P450 2C19 (CYP2C19). This enzyme plays a critical role in the metabolism of various drugs, and understanding how omeprazole affects its activity is essential for predicting potential drug interactions. Research indicates that omeprazole exhibits a Ki value between 2 to 6 μM for CYP2C19, which is significant for clinicians when prescribing medications that are substrates of this enzyme .

Case Studies

Clinical Observations
Several case studies have documented adverse effects associated with omeprazole therapy, which can be explored using this compound as a tracer to understand the underlying mechanisms. For instance, one case involved a patient developing galactorrhea after increasing their omeprazole dosage. The resolution of symptoms upon discontinuation suggests a direct link between drug metabolism and side effects, highlighting the importance of understanding individual variations in drug response .

Summary Table: Applications of this compound

Application AreaDescription
Pharmacokinetics Identifying metabolites and understanding drug distribution using LC-MS techniques
Therapeutic Efficacy Evaluating effectiveness in treating acid peptic diseases through patient-reported outcomes
Drug Interactions Studying competitive inhibition effects on CYP2C19 and implications for polypharmacy
Case Studies Documenting clinical observations related to adverse effects and metabolic responses

Biological Activity

Omeprazole-d3 is a deuterated form of omeprazole, a widely used proton pump inhibitor (PPI) primarily employed in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. The incorporation of deuterium in this compound enhances its pharmacokinetic properties and allows for more precise tracking of its metabolism and biological activity in research settings.

  • Molecular Formula : C17_{17}H16_{16}D3_3N3_3O3_3S
  • Molecular Weight : 348.43 g/mol
  • CAS Number : 922731-01-9

Omeprazole functions by irreversibly inhibiting the H+/K+ ATPase enzyme system at the secretory surface of the gastric parietal cells, leading to decreased gastric acid secretion. The deuterated form, this compound, retains this mechanism while offering advantages in metabolic studies due to its distinct isotopic signature.

Metabolism Studies

Recent research has focused on the metabolic pathways of this compound, particularly its metabolites in vivo. A study administered omeprazole and this compound to mice via various routes (oral, intravenous, and intraperitoneal) to identify metabolites using liquid chromatography-mass spectrometry (LC-MS). This study revealed:

  • Seventeen metabolites were identified, with distinct profiles based on the route of administration.
  • The brain-to-plasma partition coefficient (Kp) was evaluated to understand central nervous system (CNS) effects.

The pharmacokinetic profiles showed that different administration routes resulted in varied metabolite distributions, suggesting that this compound may have unique CNS-related biological effects compared to its non-deuterated counterpart .

Case Study: Efficacy in Acid Peptic Disease

A prospective study evaluated the effectiveness of omeprazole therapy in patients with acid peptic disease over four weeks. Key findings included:

  • Reduction in Symptoms : The Patient Assessment of Gastrointestinal Disorder Symptom Severity Index (PAGI-SYM) scores decreased significantly from a baseline mean of 41.32 to 20.86 on day 14 (p < 0.0001), and further to 8.93 on day 28 (p < 0.0001).
  • Patient Satisfaction : Treatment Satisfaction Questionnaire for Medication (TSQM) scores improved from 34.69 to 36.67 by day 28.
  • Adverse Events : Only 4.17% reported mild adverse events unrelated to the therapy .

Comparative Data Table

ParameterOmeprazoleThis compound
Molecular Weight345.4 g/mol348.43 g/mol
Administration RoutesOral, IV, IPOral, IV, IP
Number of Identified MetabolitesVaries17
Kp (Brain-to-Plasma Ratio)VariesEvaluated
PAGI-SYM Score ReductionSignificantSignificant
TSQM Score ImprovementModerateModerate

Implications for Future Research

The use of this compound offers significant advantages for studying drug metabolism and pharmacokinetics due to its stable isotope labeling. Future studies should focus on:

  • Exploring CNS Effects : Investigating how metabolites affect neurological functions.
  • Long-term Efficacy Studies : Assessing the long-term safety and effectiveness of this compound in chronic conditions.
  • Comparative Effectiveness : Evaluating differences between omeprazole and this compound in clinical settings.

Properties

IUPAC Name

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-6-(trideuteriomethoxy)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBDBMMJDZJVOS-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)CC3=NC=C(C(=C3C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90919273
Record name 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-6-[(~2~H_3_)methyloxy]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90919273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922731-01-9
Record name 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-6-[(~2~H_3_)methyloxy]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90919273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 922731-01-9
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